Ordopidine
Overview
Description
Ordopidine is a dopaminergic stabilizer that acts as a dopamine D2 receptor antagonist. It is known for its ability to inhibit psychostimulant-induced hyperactivity and stimulate behavior in hypoactive states. This compound has been studied for its unique state-dependent behavioral effects, which are not shared by other dopamine D2 receptor antagonists .
Preparation Methods
Ordopidine can be synthesized through a series of chemical reactions involving the introduction of functional groups to a piperidine ring. The synthetic route typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction.
Introduction of Functional Groups: Functional groups such as the fluoro and methylsulfonyl groups are introduced to the piperidine ring through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Ordopidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the sulfide.
Substitution: The fluoro group on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives .
Scientific Research Applications
Ordopidine has several scientific research applications:
Neuroscience: It is used to study the dopaminergic system and its role in behavior and neuropsychiatric disorders.
Pharmacology: this compound is used to investigate the effects of dopamine D2 receptor antagonists and their potential therapeutic applications.
Drug Development: It serves as a lead compound for developing new drugs targeting the dopaminergic system.
Mechanism of Action
Ordopidine exerts its effects by binding to and antagonizing dopamine D2 receptors. This antagonism leads to an increase in the expression of activity-regulated cytoskeleton-associated protein in the frontal cortex and striatum. The increase in activity-regulated cytoskeleton-associated protein expression is hypothesized to reflect enhanced N-methyl-D-aspartic acid receptor-mediated signaling in the frontal cortex, contributing to the state-dependent locomotor effects of this compound .
Comparison with Similar Compounds
Ordopidine is similar to other dopaminergic stabilizers such as pridopidine. Both compounds act as dopamine D2 receptor antagonists and exhibit state-dependent behavioral effects. this compound is unique in its specific chemical structure, which includes a fluoro and methylsulfonyl group on the piperidine ring. This structural difference contributes to its distinct pharmacological profile .
Similar compounds include:
Pridopidine: Another dopaminergic stabilizer with a similar mechanism of action.
Remoxipride: A dopamine D2 receptor antagonist used in the treatment of schizophrenia.
Haloperidol: A well-known antipsychotic drug that also acts as a dopamine D2 receptor antagonist.
Properties
ACR325 is a dopaminergic stabiliser. The compound significantly increases the level of dopamine and noradrenalin in the forebrain and concurrently inhibits the over-activity of dopamine in other regions of the brain without unwanted inhibitory effect on motor activity. | |
CAS No. |
871351-60-9 |
Molecular Formula |
C14H20FNO2S |
Molecular Weight |
285.38 g/mol |
IUPAC Name |
1-ethyl-4-(2-fluoro-3-methylsulfonylphenyl)piperidine |
InChI |
InChI=1S/C14H20FNO2S/c1-3-16-9-7-11(8-10-16)12-5-4-6-13(14(12)15)19(2,17)18/h4-6,11H,3,7-10H2,1-2H3 |
InChI Key |
UKUPJASJNQDHPH-UHFFFAOYSA-N |
SMILES |
CCN1CCC(CC1)C2=C(C(=CC=C2)S(=O)(=O)C)F |
Canonical SMILES |
CCN1CCC(CC1)C2=C(C(=CC=C2)S(=O)(=O)C)F |
Appearance |
Solid powder |
871351-60-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ACR325; ACR-325; ACR 325; Ordopidine |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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